Cas no 86-39-5 (2-Chlorothioxanthone)

2-Chlorothioxanthone structure
2-Chlorothioxanthone structure
상품 이름:2-Chlorothioxanthone
CAS 번호:86-39-5
MF:C13H7ClOS
메가와트:246.712081193924
MDL:MFCD00005067
CID:34376
PubChem ID:24892945

2-Chlorothioxanthone 화학적 및 물리적 성질

이름 및 식별자

    • 2-Chloro-9H-thioxanthen-9-one
    • 2-Chlorothoxanthone
    • Zuclopenthixol
    • 2-chloro-9h-thioxanthen-9-on
    • KayacureCTX
    • NissoCureCTX
    • QuantacureCTX
    • Sandoray1050
    • Thioxanthen-9-one,2-chloro-
    • UCI100
    • Photoinitiator-CTX
    • 2-CHLOROTHIAXANTHONE
    • 2-Chlorothioxanthen-9-one
    • 2-CHLOROTHIOXANTHENE-9-ONE
    • 2-Chlorothioxanthone
    • 9H-Thioxanthen-9-one, 2-chloro-
    • MLS000584923
    • RGS87T004B
    • SMR000207308
    • Sandoray 1050
    • 2-chloro-thioxanthone
    • PubChem10692
    • 2-chloro-9-thioxanthone
    • C13H7ClOS
    • 2-chloro-9-thioxanthenone
    • 2-chloro-thioxanthen-9-one
    • 2-chloranylthioxanthen-9-one
    • KSC448A6T
    • Thioxanthen-9-one, 2-chl
    • F13426
    • SCHEMBL37075
    • W-104069
    • UNII-RGS87T004B
    • CHLORPROTHIXENE HYDROCHLORIDE IMPURITY E [EP IMPURITY]
    • Q27288110
    • Chlorprothixene Hydrochloride Imp. E (EP); Chlorprothixene Imp. E (EP); 2-Chloro-9H-thioxanthen-9-one; Chlorprothixene Hydrochloride Impurity E; Zuclopenthixol Decanoate Impurity B; Chlorprothixene Impurity E
    • tert-ButylS-(4,6-dimethylpyrimidin-2-yl)thiolcarbonate
    • Thioxanthen-9-one, 2-chloro-
    • cid_618848
    • 2-chlorthioxanthen-9-on
    • C13H9ClOS
    • CS-W020969
    • BDBM74837
    • EU-0066618
    • EINECS 201-667-2
    • MFCD00005067
    • CHEMBL1404465
    • HMS2577I05
    • InChI=1/C13H7ClOS/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7
    • 2-Chlorothioxanthen-9-one, 98%
    • Zuclopenthixol impurity B, European Pharmacopoeia (EP) Reference Standard
    • SY033135
    • DTXSID90861667
    • AKOS000507449
    • 86-39-5
    • AS-12064
    • 2-Chloro-9H-thioxanthen-9-one #
    • AC-8084
    • FT-0612028
    • SR-01000597219
    • SR-01000597219-1
    • AI3-28100
    • 2-Chloro-9H-thioxanthen-9-one (ACI)
    • Thioxanthen-9-one, 2-chloro- (6CI, 7CI, 8CI)
    • CTX
    • Gencure CTX
    • Kayacure CTX
    • Kayacure DETA-S
    • Nisso Cure CTX
    • Omnirad CTX
    • Quantacure CTX
    • Speedcure CTX
    • UCI 100
    • 2-Chlorothioxanthone,98%
    • DB-014095
    • NS00041111
    • MDL: MFCD00005067
    • 인치: 1S/C13H7ClOS/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H
    • InChIKey: ZCDADJXRUCOCJE-UHFFFAOYSA-N
    • 미소: O=C1C2C(=CC=C(C=2)Cl)SC2C1=CC=CC=2

계산된 속성

  • 정밀분자량: 245.99100
  • 동위원소 질량: 245.991
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 16
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 294
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 4.6
  • 토폴로지 분자 극성 표면적: 42.4

실험적 성질

  • 색과 성상: 황색 결정체.
  • 밀도: 1.4170
  • 융해점: 153-154 °C (lit.)
  • 비등점: 155°C
  • 플래시 포인트: 화씨 온도: 195.8°f< br / >섭씨: 91°C< br / >
  • 굴절률: 1.696
  • 수용성: Partly miscible in water.
  • PSA: 45.31000
  • LogP: 4.06810
  • 용해성: 물에 녹지 않다.

2-Chlorothioxanthone 보안 정보

  • 기호: GHS02
  • 제시어:경고
  • 신호어:Warning
  • 피해 선언: H228
  • 경고성 성명: P210
  • 위험물 운송번호:UN 1325 4.1/PG 3
  • WGK 독일:3
  • 위험 범주 코드: 11
  • 보안 지침: S16-S33
  • 위험물 표지: F
  • 저장 조건:Store at room temperature
  • 위험 용어:R11
  • 패키지 그룹:III
  • 위험 등급:4.1
  • TSCA:Yes

2-Chlorothioxanthone 세관 데이터

  • 세관 번호:2932999099
  • 세관 데이터:

    중국 세관 번호:

    2932999099

    개요:

    2932999099. 산소 잡원자만 함유한 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품 이름, 어셈블리 컨텐트, 사용

    요약:

    2932999099. 산소 잡원자만 함유한 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

2-Chlorothioxanthone 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C0292-25G
2-Chlorothioxanthone
86-39-5 >98.0%(GC)
25g
¥435.00 2024-04-15
Cooke Chemical
A2282712-10g
2-Chlorothioxanthen-9-one
86-39-5 98%
10g
RMB 53.60 2025-02-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C804525-100g
2-Chlorothioxanthen-9-one
86-39-5 98%
100g
¥347.00 2022-10-10
TRC
C420560-10g
2-Chlorothioxanthone
86-39-5
10g
$ 75.00 2023-09-08
TRC
C420560-25g
2-Chlorothioxanthone
86-39-5
25g
$ 90.00 2022-06-06
Apollo Scientific
OR471609-100g
2-Chlorothioxanthen-9-one
86-39-5 98+%
100g
£67.00 2025-02-20
eNovation Chemicals LLC
K36173-5g
2-Chlorothioxanthone
86-39-5 97%
5g
$200 2023-09-03
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R008060-25g
2-Chlorothioxanthone
86-39-5 98%
25g
¥121 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R008060-5g
2-Chlorothioxanthone
86-39-5 98%
5g
¥26 2024-05-21
TRC
C420560-50g
2-Chlorothioxanthone
86-39-5
50g
$136.00 2023-05-18

2-Chlorothioxanthone 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Pyridine Catalysts: Cobalt, bis[[2,3-butanedione di(oximato-κN)](1-)]chloro(pyridine)-, (OC-6-42)- Solvents: Dichloromethane ;  24 h, rt
참조
Direct Excitation of Aldehyde to Activate the C(sp2)-H Bond by Cobaloxime Catalysis toward Fluorenones Synthesis with Hydrogen Evolution
Guo, Jia-Dong; et al, Angewandte Chemie, 2023, 62(7),

합성회로 2

반응 조건
참조
Neurotropic and psychotropic agents. CLXVIII. Tricyclic psychotropic agents containing two chalcogen atoms in the central ring: 8-substituted 6-(4-piperidyl)-6H-dibenz[b,e]-1,4-oxathiepins
Sindelar, Karel; et al, Collection of Czechoslovak Chemical Communications, 1982, 47(11), 3077-93

합성회로 3

반응 조건
1.1 Reagents: Oxygen Catalysts: N-Hydroxysuccinimide ,  1,3,5-Triazine-2,4,6-triamine homopolymer Solvents: Acetonitrile ;  16 - 40 h, rt
참조
A metal-free heterogeneous photocatalyst for the selective oxidative cleavage of C=C bonds in aryl olefins via harvesting direct solar energy
Zhang, Yu; et al, Green Chemistry, 2020, 22(14), 4516-4522

합성회로 4

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  rt; 1 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sulfuric acid ;  rt; 12 h, 100 °C; 100 °C → rt
1.4 Reagents: Sodium bicarbonate Solvents: Water
참조
A mild and facile synthesis of aryl and alkenyl sulfides via copper-catalyzed deborylthiolation of organoborons with thiosulfonates
Yoshida, Suguru; et al, Chemical Communications (Cambridge, 2015, 51(93), 16613-16616

합성회로 5

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  150 °C
2.1 Reagents: Pyridine Catalysts: Cobalt, bis[[2,3-butanedione di(oximato-κN)](1-)]chloro(pyridine)-, (OC-6-42)- Solvents: Dichloromethane ;  24 h, rt
참조
Direct Excitation of Aldehyde to Activate the C(sp2)-H Bond by Cobaloxime Catalysis toward Fluorenones Synthesis with Hydrogen Evolution
Guo, Jia-Dong; et al, Angewandte Chemie, 2023, 62(7),

합성회로 6

반응 조건
1.1 Reagents: Sulfuric acid ;  1 h, 100 °C
참조
Catalyst-Controlled Stereoselective Barton-Kellogg Olefination
Schmidt, Tanno A.; et al, Angewandte Chemie, 2021, 60(44), 23911-23916

합성회로 7

반응 조건
1.1 Catalysts: Sulfuric acid Solvents: Water ;  rt; 4 h, cooled
1.2 Reagents: Water
참조
Synthesis of thiaxanthone derivatives
Mao, Xue-feng; et al, Huaxue Shiji, 2008, 30(12), 932-934

합성회로 8

반응 조건
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
참조
Selective oxidation of thioxanthene derivatives
Tammilehto, Seija; et al, Acta Pharmaceutica Suecica, 1986, 23(5), 289-94

합성회로 9

반응 조건
1.1 Reagents: Disodium sulfide Solvents: Dimethylformamide ;  1 h, 60 °C
참조
A convenient synthesis of 9H-thioxanthen-9-ones and their aza-analogs
Kobayashi, Kazuhiro; et al, Heterocycles, 2013, 87(12), 2577-2587

합성회로 10

반응 조건
1.1 Reagents: 3,5-Dinitrobenzotrifluoride ,  1,1,1,3,3,3-Hexafluoro-2-propanol Solvents: Dichloromethane ;  24 h, -30 °C
1.2 Reagents: Formaldehyde Solvents: Acetonitrile ,  Water ;  -30 °C; 16 h, rt
1.3 Reagents: Dipotassium phosphate ;  20 h
참조
Photoexcited nitroarenes for the oxidative cleavage of alkenes
Ruffoni, Alessandro ; et al, Nature (London, 2022, 610(7930), 81-86

합성회로 11

반응 조건
1.1 Reagents: Hexadecyltrimethylammonium bromide ,  Oxygen Catalysts: Bismuth tungsten oxide (Bi2WO6) Solvents: Water ;  24 h, rt
참조
Rapid microwave synthesis of Bi2WO6 for C=C bonds oxidative cleavage to ketones with visible light irradiation in aerobic micellar medium
Liu, Tianxiang; et al, Journal of Catalysis, 2023, 417, 41-51

합성회로 12

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Copper Solvents: Dimethylformamide ;  overnight, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, cooled
2.1 Reagents: Sulfuric acid ;  1 h, 100 °C
참조
Catalyst-Controlled Stereoselective Barton-Kellogg Olefination
Schmidt, Tanno A.; et al, Angewandte Chemie, 2021, 60(44), 23911-23916

합성회로 13

반응 조건
1.1 Reagents: Oxygen Catalysts: Acetic acid ,  2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  tert-Butyl nitrite Solvents: 1,2-Dichloroethane ;  12 h, rt
참조
Visible-Light-Induced Aerobic Oxidation of Benzylic C(sp 3 )-H of Alkylarenes Promoted by DDQ, tert -Butyl Nitrite, and Acetic Acid
Pan, Decheng; et al, Synlett, 2019, 30(2), 218-224

2-Chlorothioxanthone Raw materials

2-Chlorothioxanthone Preparation Products

2-Chlorothioxanthone 관련 문헌

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:86-39-5)2-Chlorothioxanthone
sfd7693
순결:99%
재다:200KG
가격 ($):문의
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:86-39-5)2-Chlorothioxanthen-9-one
2473051
순결:98%
재다:Company Customization
가격 ($):문의